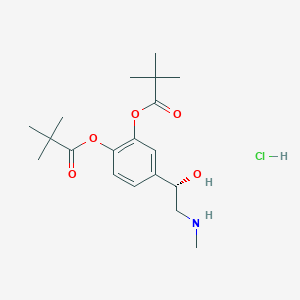

Dipivefrine hydrochloride, (S)-

Description

Evolution of Prodrug Concept and Design Principles

The concept of a prodrug, a compound that requires biotransformation to become active, has evolved significantly since its inception. ijpsjournal.comjiwaji.edu Initially, prodrugs were often discovered serendipitously. For instance, acetanilide, introduced in 1867, was later found to be hydroxylated in the body to the active analgesic, acetaminophen. jiwaji.edu The intentional design of prodrugs began later, with a notable early example being the development of chloramphenicol (B1208) prodrugs to improve the antibiotic's bitter taste and poor water solubility. jiwaji.edu

The fundamental design principle of a prodrug involves chemically modifying a known active drug molecule to form a new compound with improved physicochemical or pharmacokinetic properties. jiwaji.eduijpcbs.com This modification, often the addition of a promoiety, is designed to be reversed in vivo, releasing the parent drug at the desired site of action. ijpsjournal.comnih.gov Key considerations in prodrug design include:

Reversible Chemical Modification : The linkage between the drug and the promoiety must be cleavable in the body. nih.gov

Safety of Components : The parent drug, the prodrug itself, and the cleaved promoiety must all be non-toxic. nih.gov

Controlled Bioreversion : The rate and location of the conversion of the prodrug to the active drug should be predictable and optimized for therapeutic benefit. nih.gov

Modern prodrug design has advanced from simple carrier-linked systems to sophisticated strategies involving targeted delivery to specific enzymes or transporters, as well as stimuli-responsive systems that release the drug in response to specific physiological conditions. ijpsjournal.comnih.gov

Rationales for Prodrug Development in Ocular Drug Delivery

Topical administration is the preferred route for treating many eye diseases due to its localized action and patient convenience. nih.govnih.gov However, the unique anatomy and physiology of the eye present significant barriers to drug absorption, leading to poor bioavailability of topically applied drugs. nih.govnih.govcapes.gov.br The prodrug approach has been extensively utilized to overcome these challenges. nih.govnih.govnih.gov

The primary goals of developing ocular prodrugs are to enhance drug efficacy, reduce side effects, and improve patient compliance by optimizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

A major hurdle in ocular drug delivery is the poor corneal penetration of many drugs. taylorfrancis.com The cornea is a trilaminar structure with alternating lipophilic and hydrophilic layers, making it difficult for drugs that are either too water-soluble or too fat-soluble to pass through effectively. nih.gov The prodrug strategy addresses this by modifying the drug's lipophilicity to achieve an optimal balance for corneal permeation. nih.govnih.gov

Dipivefrine, a prodrug of epinephrine (B1671497), is a classic example of this principle. wikipedia.orgnih.gov Epinephrine is a highly polar molecule with poor corneal penetration. nih.gov By converting epinephrine into its dipivalate ester, Dipivefrine, the lipophilicity is dramatically increased, allowing it to penetrate the cornea much more readily. wikipedia.orgnih.gov Once inside the eye, esterase enzymes hydrolyze Dipivefrine, releasing the active epinephrine. wikipedia.orgnih.gov This enhanced penetration allows for a lower concentration of the prodrug to be used to achieve the same therapeutic effect as a much higher concentration of the parent drug, thereby improving its bioavailability. wikipedia.orgdrugs.com

The following table summarizes the enhancement of biopharmaceutical properties of Dipivefrine compared to its parent drug, Epinephrine.

| Property | Epinephrine | Dipivefrine | Fold Increase |

| Corneal Penetration | Low | High | 17-fold |

| Lipophilicity (Log P) | -1.37 | 1.7 | ~600-fold |

Data sourced from multiple studies. wikipedia.org

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and elimination, can be significantly improved through the prodrug approach. ijpsjournal.comnih.govnih.gov In ocular drug delivery, this often translates to a more sustained therapeutic effect and a reduction in the frequency of administration. patsnap.com

The controlled release of the active drug from the prodrug can lead to a more consistent intraocular pressure reduction. patsnap.com For instance, Dipivefrine provides a more prolonged action compared to epinephrine. wikipedia.org After topical application, Dipivefrine is slowly absorbed and then hydrolyzed to epinephrine, maintaining a therapeutic concentration of the active drug in the eye for a longer duration. nih.gov This not only improves the management of conditions like glaucoma but also enhances patient adherence to the treatment regimen. patsnap.com

A key advantage of the prodrug approach is the potential for site-specific drug delivery, which aims to concentrate the active drug at its target site while minimizing its presence in non-target tissues, thereby reducing systemic side effects. nih.govnih.gov This is achieved by designing prodrugs that are activated by enzymes that are predominantly located in the target tissue. nih.gov

In the case of ocular drug delivery, the cornea is rich in esterase enzymes. nih.govnih.gov This makes the esterification of drugs a particularly effective strategy for targeting the eye. Dipivefrine is designed to be hydrolyzed by these corneal esterases, ensuring that the active drug, epinephrine, is released primarily within the eye. nih.govnih.gov This targeted delivery minimizes the systemic absorption of epinephrine and reduces the risk of cardiovascular side effects associated with its systemic administration. nih.govncats.io

The following table outlines the key enzymes involved in the site-specific activation of Dipivefrine.

| Prodrug | Parent Drug | Activating Enzyme | Primary Site of Activation |

| Dipivefrine | Epinephrine | Esterases | Cornea |

Structure

2D Structure

Properties

CAS No. |

133815-41-5 |

|---|---|

Molecular Formula |

C19H30ClNO5 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

[2-(2,2-dimethylpropanoyloxy)-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |

InChI |

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/t13-;/m1./s1 |

InChI Key |

VKFAUCPBMAGVRG-BTQNPOSSSA-N |

SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@@H](CNC)O)OC(=O)C(C)(C)C.Cl |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |

Origin of Product |

United States |

Dipivefrine Hydrochloride, S : a Model Ocular Prodrug

Chemical Synthesis and Stereochemical Considerations

The synthesis and stereochemical integrity of (S)-Dipivefrine are critical to its function. The specific spatial arrangement of atoms is necessary for its intended interaction with biological targets following conversion to the active form.

The primary route for the enantioselective synthesis of (S)-Dipivefrine involves using an enantiomerically pure starting material. The synthesis is typically achieved by the esterification of (S)-epinephrine with pivaloyl chloride. This reaction replaces the hydrogen atoms of the two hydroxyl groups on the catechol ring of epinephrine (B1671497) with pivaloyl groups.

A common general method for obtaining a single enantiomer of a compound like epinephrine is through the resolution of a racemic mixture. For instance, D,L-epinephrine can be synthesized and then separated into its constituent enantiomers using a chiral resolving agent, such as (+)-tartaric acid. chemicalbook.com Once the desired (S)-epinephrine enantiomer is isolated, it can be carried forward in the synthesis.

The esterification reaction is a standard organic chemistry procedure. The (S)-epinephrine is reacted with pivaloyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The use of an enantiomerically pure starting material ensures that the stereochemical configuration at the chiral center is retained in the final dipivefrine product.

The assessment of chiral purity is essential in pharmaceutical development to ensure the safety and efficacy of a drug. nih.govnih.gov For (S)-Dipivefrine hydrochloride, it is crucial to quantify the presence of any of the unwanted (R)-enantiomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating and quantifying enantiomers. nih.gov

The separation on a CSP is based on the differential interactions between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. jackwestin.comyoutube.comyoutube.com The choice of the specific CSP and the mobile phase composition are critical for achieving effective separation. youtube.com Factors such as the mobile phase pH can be optimized to enhance chromatographic efficiency and resolution between the enantiomers. nih.gov

Key aspects of chiral purity analysis include:

Method Validation: The analytical method must be validated to ensure it is accurate, precise, linear, and robust. nih.govnih.gov

Limit of Detection (LOD) and Quantification (LOQ): These parameters determine the smallest amount of the chiral impurity that can be reliably detected and quantified. nih.govnih.gov

The stability of (S)-Dipivefrine hydrochloride is another critical parameter. As an ester, dipivefrine is susceptible to hydrolysis, which would cleave the pivaloyl groups and regenerate epinephrine. The hydrochloride salt form is generally used to improve stability and solubility. Stability-indicating methods, often using HPLC, are developed to monitor the degradation of the drug substance over time under various conditions (e.g., pH, temperature, light) and to separate the active ingredient from any potential degradation products. nih.govnih.gov

Molecular Structure and Conformational Analysis

The three-dimensional structure of the (S)-enantiomer and the physicochemical changes brought about by esterification are fundamental to its function as an effective ocular prodrug.

The stereochemical configuration of a chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. msu.edulibretexts.orgwikipedia.org This system provides an unambiguous description of the spatial arrangement of the substituents around the stereocenter. wikipedia.org

For the chiral carbon in the (S)-Dipivefrine side chain (the carbon bonded to the hydroxyl group), the four substituents are assigned priorities based on atomic number:

-OH (hydroxyl group): Oxygen has a higher atomic number than carbon.

-C₆H₃(OCOC(CH₃)₃)₂ (dipivaloyloxyphenyl group): This carbon is part of an aromatic ring.

-CH₂NHCH₃ (methylaminoethyl group): This carbon is bonded to a nitrogen atom.

-H (hydrogen): Hydrogen has the lowest atomic number.

To assign the configuration, the molecule is oriented so that the lowest-priority substituent (hydrogen) points away from the viewer. msu.edu The sequence from the highest priority substituent (1) to the second-highest (2) and then to the third-highest (3) is then observed. For the (S)-enantiomer, this sequence proceeds in a counter-clockwise direction. libretexts.org The "S" comes from the Latin word sinister, meaning left. msu.edulibretexts.org

The primary purpose of converting epinephrine to dipivefrine is to increase its lipophilicity, or fat-solubility. nih.govnih.gov The cornea is a lipid-rich barrier, and increased lipophilicity allows a drug to pass through it more readily. nih.govwikipedia.org The addition of two bulky pivaloyl groups to the epinephrine molecule significantly enhances its lipophilic character. nih.gov

This change is quantified by the partition coefficient (log P), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher log P value indicates greater lipophilicity.

The increased lipophilicity of dipivefrine results in a dramatic improvement in its ability to permeate the cornea compared to epinephrine. wikipedia.org Reports indicate that dipivefrine is approximately 600 times more lipophilic than epinephrine, leading to a 17-fold greater corneal penetration. wikipedia.org This enhanced permeability is a key feature of its design as an ocular prodrug, allowing for a more efficient delivery of the active drug, epinephrine, to its site of action within the eye. nih.govnih.gov

Prodrug Biotransformation: Enzymatic Hydrolysis in Ocular Tissues

Identification and Characterization of Ocular Esterases

A variety of esterases present in ocular tissues are responsible for the hydrolysis of Dipivefrine. Research conducted on rabbit corneas has identified several key enzymes involved in this process. nih.gov

Studies have pinpointed cholinesterase as the primary enzyme responsible for the hydrolysis of Dipivefrine in the rabbit cornea. nih.gov Its effect on Dipivefrine hydrolysis is significantly greater than that of other esterases, indicating that Dipivefrine is a superior substrate for this enzyme. nih.gov While the specific contribution of butyrylcholinesterase is often discussed in the broader context of cholinesterase activity, its presence and action in ocular tissues suggest its involvement in the biotransformation of ester-based prodrugs.

Non-specific esterases have also been identified as participants in the hydrolysis of Dipivefrine. nih.gov These enzymes contribute to the broad enzymatic environment in the cornea that facilitates the conversion of the prodrug to its active form.

Enzymatic Hydrolysis Kinetics and Mechanisms

The conversion of Dipivefrine to epinephrine (B1671497) is a rapid process, with the active form and its metabolites appearing in ocular tissues within 15 minutes of topical application. arvojournals.orgnih.gov The interaction between Dipivefrine and the ocular esterases is characterized by competitive inhibition. nih.gov

Homogenates of corneal epithelium have been shown to be highly effective in converting Dipivefrine to epinephrine, being 16 times more effective than heat-inactivated homogenates, which demonstrates the enzymatic nature of the hydrolysis. nih.gov While specific values for the observed reaction rate constant (k_obs) and half-life (t_0.5) for Dipivefrine hydrochloride, (S)- in ocular homogenates and plasma are not extensively detailed in the available literature, the rapid appearance of epinephrine and its metabolites underscores the efficiency of the enzymatic conversion. arvojournals.orgnih.gov Nonenzymatic conversion is minimal, with less than 1% of Dipivefrine converting to epinephrine in a tissue-free solution at pH 7.4 after three hours. nih.gov

Table 1: Hydrolysis of Dipivefrine in Different Media

| Medium | Condition | Conversion Rate | Time Frame |

| Corneal Epithelium Homogenate | Enzymatic | 16-fold higher than inactivated | Not Specified |

| Tissue-free Solution (pH 7.4) | Non-enzymatic | < 1% | 3 hours |

Table 2: Enzyme-Prodrug Interaction Profile

| Enzyme | Interaction Type | Key Findings |

| Cholinesterase | Competitive Inhibition (as substrate) | Strongest competition among esterases; Dipivefrine is a preferred substrate. |

| Acetylcholinesterase | Inhibition | Activity suppressed by Dipivefrine. |

| Carboxylesterase, Acetylesterase, Arylesterase (mixture) | Inhibition | Activity suppressed by Dipivefrine. |

| Non-specific Esterase | Inhibition | Activity suppressed by Dipivefrine. |

Competitive Inhibition Studies of Esterases by Dipivefrine Hydrochloride and Analogues

The enzymatic hydrolysis of dipivefrine is mediated by esterases present in the eye, with the cornea being the major site of this conversion. nih.gov Research into the interaction between dipivefrine hydrochloride (DPE) and these corneal esterases has shown that DPE acts as a competitive inhibitor for several types of these enzymes.

Studies in the rabbit cornea have identified the involvement of cholinesterase, acetylcholinesterase, a mixture of carboxylesterase, acetylesterase, and arylesterase, and a non-specific esterase. DPE was found to suppress the activities of all these esterases. The interaction was determined to be competitive, as evidenced by changes in the apparent Michaelis-Menten constant (Km) values in Lineweaver-Burk plots.

Further investigation revealed that the substrate for cholinesterase competed more strongly with DPE than substrates for other esterases, suggesting that DPE is a particularly good substrate for cholinesterase. The inhibitory effect of DPE was most significant on cholinesterase, followed by nonspecific esterase, the mixture of carboxylesterases, and finally acetylcholinesterase. Conversely, when studying the inhibition of DPE hydrolysis by various substrates, the substrate for cholinesterase (Butyrylthiocholine) was the most effective inhibitor.

The table below summarizes the competitive inhibition of DPE hydrolysis by specific esterase substrates, highlighting the rank order of inhibitory effectiveness.

| Substrate | Target Esterase | Rank of Inhibition of DPE Hydrolysis |

| Butyrylthiocholine (BuSCh) | Cholinesterase | 1 (Most Effective) |

| p-Nitrophenyl acetate (B1210297) (p-NPA) | Carboxylesterase/Acetylesterase | 2 |

| α-Naphthyl acetate (α-NA) | Nonspecific Esterase | 3 |

| Acetylthiocholine (ASCh) | Acetylcholinesterase | 4 (Least Effective) |

This table is based on data from studies on rabbit corneal esterases.

Metabolic Pathways and Metabolite Profiling

The metabolic pathway of dipivefrine is centered on its conversion to the active compound and the subsequent breakdown of that active metabolite.

Identification of Epinephrine as the Primary Active Metabolite

The primary and essential step in the metabolic pathway of dipivefrine hydrochloride is its hydrolysis to epinephrine. drugbank.compatsnap.com Dipivefrine itself has little to no pharmacological activity until this conversion takes place within the eye. nih.gov The addition of two pivalic acid groups to the epinephrine molecule creates dipivefrine, a more lipophilic compound that can penetrate the cornea more readily than epinephrine itself. nih.gov

Once it traverses the cornea, ocular enzymes, specifically esterases, hydrolyze the ester bonds, liberating the active epinephrine. patsnap.comwikipedia.org Studies have confirmed that this conversion is primarily enzymatic. For instance, homogenates of corneal epithelium were found to be 16 times more effective at converting dipivefrine to epinephrine than heat-inactivated homogenates. Furthermore, non-enzymatic conversion in tissue-free solutions is minimal, with less than 1% of dipivefrine converting to epinephrine after three hours at a physiological pH of 7.4. The liberated epinephrine then exerts its pharmacological effects.

Analysis of Intermediate Degradation Products

Following the administration of dipivefrine, the metabolic cascade begins with its hydrolysis to epinephrine. While some dipivefrine may be absorbed unchanged into ocular tissues, the vast majority is rapidly converted, with epinephrine and its metabolites appearing within 15 minutes of topical application. nih.gov

The analysis of subsequent degradation products focuses on the metabolism of the newly formed epinephrine. The major metabolite of epinephrine identified in ocular tissues following dipivefrine application is Metanephrine . nih.gov This metabolite is detectable as soon as 15 minutes after application and is found in all ocular tissues tested. nih.gov

Further along the metabolic pathway, metabolites from monoamine oxidase activity also appear, typically within 1 to 3 hours after treatment, and are found predominantly in the aqueous humor. nih.gov The metabolic profile indicates that the epinephrine liberated from dipivefrine is metabolized in a manner similar to topically applied epinephrine itself. nih.gov

Mechanistic Pharmacology of the Active Metabolite: Epinephrine

Adrenergic Receptor Binding Affinity and Selectivity

Epinephrine's interaction with adrenergic receptors is characterized by its broad-spectrum activity. While it binds to all adrenergic subtypes, its relative affinity can vary, leading to dose-dependent physiological responses. nih.gov At lower, more physiological concentrations, it tends to show a higher affinity for β-receptors, whereas at higher pharmacological doses, its effects on α-receptors become more pronounced. pittmedcardio.comwikipedia.org

Epinephrine (B1671497) serves as a potent agonist for both α-1 and α-2 adrenergic receptors. nih.govwikipedia.org The alpha-1 adrenoceptor family comprises three subtypes: α1A, α1B, and α1D. nih.govebi.ac.uk These receptors are primarily coupled to the Gq/11 family of G-proteins. ebi.ac.uk The binding of an agonist like epinephrine initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn generates the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). ebi.ac.uk

The alpha-2 adrenoceptor family also consists of three subtypes: α2A, α2B, and α2C. wikipedia.orgnih.gov Epinephrine and the endogenous neurotransmitter norepinephrine (B1679862) exhibit similar affinities for all three α-2 subtypes. nih.gov Unlike α-1 receptors, α-2 receptors are coupled to the inhibitory G-protein, Gi. wikipedia.orgyoutube.com Activation of Gi by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgvaia.com

| Receptor Subtype | Primary G-Protein Coupling | Key Effector Enzyme | Second Messenger Effect |

|---|---|---|---|

| Alpha-1A | Gq | Phospholipase C (PLC) | ↑ Inositol Triphosphate (IP3), ↑ Diacylglycerol (DAG) |

| Alpha-2A | Gi | Adenylyl Cyclase | ↓ Cyclic AMP (cAMP) |

Epinephrine is the most potent endogenous agonist for the beta-2 (β2) adrenergic receptor. nih.gov Its affinity for the β2-receptor is generally higher than that of norepinephrine and also greater than its own affinity for α-receptors at physiological concentrations. pittmedcardio.comwikipedia.org The β2-receptor is coupled to the stimulatory G-protein, Gs. ocl-online.de Upon agonist binding, Gs activates the enzyme adenylyl cyclase, leading to a significant increase in the intracellular concentration of the second messenger cAMP. vaia.comyoutube.com

The binding of epinephrine to the β-adrenergic receptor involves several key molecular interactions:

An ionic bond forms between the protonated amine group of epinephrine and the carboxylate side chain of a conserved aspartic acid residue in transmembrane helix III. researchgate.net

Hydrogen bonds are established between the catechol hydroxyl groups of epinephrine and serine residues located in transmembrane helix V. researchgate.net

A hydrogen bond between the chiral β-hydroxyl group of epinephrine and an asparagine residue in helix VI contributes to the stereoselectivity of the receptor. researchgate.net

| Agonist | Receptor Target | Relative Affinity |

|---|---|---|

| Epinephrine | Alpha (α) | ++ |

| Epinephrine | Beta-2 (β2) | +++ |

| Norepinephrine | Alpha (α) | +++ |

| Norepinephrine | Beta-2 (β2) | + |

Relative affinity is denoted qualitatively from low (+) to high (+++).

Radioligand binding assays are considered the gold standard for quantifying the density of adrenergic receptors in biological samples and determining the binding affinity of ligands for these receptors. nih.govnih.gov This methodology is favored over antibody-based techniques like immunoblotting due to the often-lacking specificity of adrenergic receptor antibodies. nih.gov The technique relies on the use of a ligand (an agonist or antagonist) that has been labeled with a radioisotope.

There are two primary types of radioligand binding experiments used to characterize receptor-ligand interactions:

Saturation Binding: In these experiments, increasing concentrations of a radioligand are incubated with a tissue preparation (e.g., cell membranes) containing the receptor of interest. The amount of ligand that binds specifically to the receptor is measured until saturation is reached. This allows for the determination of the radioligand's affinity for the receptor, expressed as the dissociation constant (Kd), and the total density of receptors in the sample, known as Bmax. nih.gov

Competition Binding: These assays are used to determine the affinity of a non-radiolabeled compound (the "competitor," such as epinephrine) for a receptor. A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competitor drug. The competitor displaces the radioligand from the receptor in a concentration-dependent manner. By analyzing the resulting competition curve, the affinity of the unlabeled compound (expressed as the inhibition constant, Ki) can be calculated. nih.gov

Receptor-Mediated Signal Transduction Pathways

The ultimate effect of epinephrine on intraocular pressure is a result of its simultaneous activation of distinct, and sometimes opposing, signal transduction pathways that regulate the dynamics of aqueous humor. entokey.com

Epinephrine enhances the drainage of aqueous humor from the anterior chamber by activating β-adrenergic receptors, with a significant contribution from the β-2 subtype. arvojournals.orgnih.gov This effect occurs through actions on both the conventional (trabecular) and unconventional (uveoscleral) outflow pathways.

Research using cultured human trabecular meshwork (TM) and Schlemm's canal endothelial (SCE) cells has shown that β-adrenergic agonists, including epinephrine, directly increase the rate of fluid flow across these cell monolayers. arvojournals.org This increase in hydraulic conductivity is the result of a direct cellular response that includes a widening of the paracellular spaces between cells and a corresponding decrease in individual cell area. arvojournals.org The effect is mediated by β-receptors, as it can be blocked by pretreatment with non-selective β-antagonists. arvojournals.org Furthermore, studies in human subjects have demonstrated that topical application of β-2 agonists significantly increases both the facility of tonographic (trabecular) outflow and uveoscleral outflow. nih.gov This dual action on both major outflow routes provides a powerful mechanism for facilitating the drainage of aqueous humor.

Cellular and Subcellular Mechanistic Effects in Ocular Tissues

The trabecular meshwork (TM) is a key tissue in the regulation of aqueous humor outflow, and its cellular characteristics are fundamental to its function. Epinephrine directly influences the morphology and cytoskeletal arrangement of TM cells.

In-vitro studies on bovine trabecular meshwork cells have demonstrated that treatment with epinephrine leads to distinct morphological changes, most notably cell elongation. nih.gov This alteration is accompanied by significant changes to the cytoskeleton. Immunostaining techniques have revealed that epinephrine exposure causes the disorganization and condensation of crucial cytoskeletal fibers, specifically actin and vimentin. nih.gov The observed loss of intracellular actin filaments suggests that epinephrine's effects may be mediated through damage to cellular contractile proteins. nih.gov

Furthermore, epinephrine has been shown to inhibit mitosis and phagocytosis in cultured human trabecular cells. nih.gov At certain concentrations, these effects are reversible upon withdrawal of the drug. nih.gov The antiproliferative impact of epinephrine on TM cells has also been linked to the production of nitric oxide (NO), with studies suggesting that NO-mediated apoptosis is a key mechanism in this process. nih.gov

The table below summarizes the concentration-dependent effects of epinephrine on cultured human trabecular meshwork cells.

| Epinephrine Concentration | Observed Effects on Human Trabecular Meshwork Cells | Reference |

| 10⁻⁵ M | Cell death occurred within 96 hours. | nih.gov |

| 10⁻⁶ M | Caused abnormal cytokinesis, cell retraction, inhibited mitosis and phagocytosis, and induced a 4- to 5-fold increase in cAMP. Notable degenerative changes were seen after 7-10 days. | nih.gov |

| 10⁻⁷ M | No degenerative changes were observed after 10 days, but mitotic activity was somewhat reduced. | nih.gov |

The corneal endothelium is vital for maintaining corneal transparency, and its function is tightly regulated by intracellular signaling pathways, including calcium (Ca²⁺) signaling. Epinephrine modulates calcium signaling in endothelial cells, an action that is partly mediated by a change in cytosolic Ca²⁺ concentration ([Ca²⁺]i). nih.gov

Research on vascular endothelial cells, which provides a model for understanding these processes, shows that epinephrine acts on beta-adrenoceptors to induce Ca²⁺ influx. nih.gov Specifically, studies have identified cyclic nucleotide-gated (CNG) channels, particularly CNGA2, as the mediators of this beta-adrenoceptor agonist-induced endothelial Ca²⁺ influx. nih.govcuhk.edu.hk The process involves the activation of beta-adrenoceptors, leading to an increase in cyclic adenosine monophosphate (cAMP), which in turn activates these cation channels. nih.govcuhk.edu.hk

Studies in bovine adrenal medullary endothelial cells have further characterized the epinephrine-induced rise in [Ca²⁺]i as biphasic, featuring an initial peak followed by a delayed phase. researchgate.net In some endothelial cell culture models, the induction of Ca²⁺ influx by epinephrine or the beta-adrenoceptor agonist isoprenaline occurs in the presence of bradykinin. nih.govcuhk.edu.hk However, in intact isolated mouse aortic strips, endothelial cells respond to epinephrine even without exogenous bradykinin. cuhk.edu.hk While these studies were not performed on corneal endothelial cells directly, they provide strong evidence for the likely signaling cascade. Long-term topical application of epinephrine has been associated with a reduction in corneal endothelial cell density, and intracameral administration has been shown to affect the ultrastructure of these cells, though the direct role of calcium signaling in these specific long-term changes requires further elucidation. nih.govlifelinecelltech.com

The table below details the key findings from studies on epinephrine-induced calcium signaling in endothelial cells.

| Cell Type Studied | Key Findings on Epinephrine's Effect on Ca²⁺ Signaling | Reference |

| Bovine Aortic Endothelial Cells (BAECs) & H5V Endothelial Cells | Epinephrine stimulates Ca²⁺ influx via beta-adrenoceptors and CNGA2 channels. This effect is inhibited by the β2-adrenoceptor antagonist ICI-118551 and selective CNG channel inhibitors. | nih.gov |

| Bovine Adrenal Medullary Endothelial Cells (BAMECs) | 100 µM epinephrine induces a biphasic rise in intracellular Ca²⁺ concentration ([Ca²⁺]i). | researchgate.net |

| Endothelial Cells in isolated Mouse Aortic Strips | Epinephrine (1 µmol/L) elicits a transient [Ca²⁺]i rise. | cuhk.edu.hk |

Corneal keratinocytes, also known as corneal epithelial cells, are crucial for the barrier function and repair of the corneal surface. Epinephrine has a complex, dual role in modulating the proliferation and migration of these cells, largely mediated through the beta-2 adrenergic receptor (β2-AR), the predominant adrenergic receptor type in the corneal epithelium. nih.govresearchgate.net

The effect of epinephrine is highly dependent on its concentration. Low, physiologic concentrations (e.g., 0.1 nM) have been found to increase the migratory speed of keratinocytes and promote scratch wound closure in vitro. plos.org This effect appears to be modulated by alpha-2 adrenergic receptors (A2-AR) and is associated with the phosphorylation of extracellular signal-regulated kinase (ERK). plos.org

Conversely, higher concentrations of epinephrine (e.g., 10 nM to 1 µM) inhibit keratinocyte migration and proliferation. plos.orgresearchgate.net The inhibitory mechanism involves the activation of β2-AR, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). frontiersin.org Elevated cAMP is associated with the inhibition of epidermal cell proliferation. frontiersin.org This β2-AR activation can also decrease migratory speed by activating protein phosphatase 2A (PP2A), which dephosphorylates the pro-migratory kinase ERK. nih.gov Interestingly, studies have shown that murine corneal epithelial cells can synthesize epinephrine, suggesting the presence of an autocrine signaling pathway that may modulate corneal epithelial repair. nih.gov

The table below summarizes the concentration-dependent effects of epinephrine on keratinocyte migration and proliferation.

| Epinephrine Concentration | Observed Effect on Human Keratinocytes | Proposed Mechanism | Reference |

| 0.1 nM (Low Physiologic) | Increased migratory speed and wound closure. | Mediated by alpha-2 adrenergic receptors (A2-AR), leading to increased ERK phosphorylation. | plos.org |

| 10 nM (High Physiologic) | Decreased migratory speed. | Activation of β2-AR. | researchgate.net |

| 1 µM (Supra-physiologic) | Inhibited scratch wound closure by 62.5%. | Activation of β2-AR. | plos.org |

Corneal Permeation and Ocular Bioavailability Enhancement Strategies

Mechanisms of Transcorneal Permeation

The cornea presents a significant barrier to drug absorption. It is a trilaminar structure composed of a lipophilic epithelium, a hydrophilic stroma, and a less significant lipophilic endothelium in terms of drug permeation. For a drug to effectively cross the cornea, it must possess a balance of lipophilic and hydrophilic properties. niscpr.res.in

The outermost layer of the cornea, the epithelium, is rich in lipids and acts as a barrier to hydrophilic substances. niscpr.res.innih.gov (S)-Dipivefrine hydrochloride, being significantly more lipophilic than its parent compound, epinephrine (B1671497), can more readily diffuse across this lipid-rich barrier. wikipedia.orgpatsnap.com In fact, dipivefrine is reported to be 600-fold more lipophilic than epinephrine, allowing it to penetrate the cornea 17 times more readily. wikipedia.org This enhanced lipophilicity is a direct result of the addition of pivaloyl groups to the epinephrine molecule. drugbank.com The increased concentration of the lipophilic dipivefrine in the corneal epithelium supports the concept of the epithelium acting as a reservoir for the drug. nih.gov

The relationship between a drug's lipophilicity, often expressed as the logarithm of its distribution coefficient (Log D), and its ability to permeate the cornea is a critical factor. Studies have shown a positive correlation between the lipophilicity of a drug and its partitioning into the corneal epithelium. nih.gov This lipophilicity-dependent diffusion is a key mechanism for the enhanced corneal permeation of (S)-dipivefrine hydrochloride.

Once (S)-dipivefrine hydrochloride permeates the corneal epithelium, it undergoes enzymatic hydrolysis by esterases present in the cornea. nih.govarvojournals.org This bioconversion process cleaves the pivaloyl esters, releasing the active drug, epinephrine, into the aqueous humor. patsnap.comnih.gov The cornea is the primary site for this hydrolysis. nih.govarvojournals.org

This prodrug strategy offers a significant advantage. By masking the hydrophilic nature of epinephrine, dipivefrine can efficiently cross the lipophilic corneal barrier. nih.gov The subsequent conversion to epinephrine within the eye ensures that high concentrations of the active drug are delivered to the target tissues, namely the ciliary body and trabecular meshwork, to exert its therapeutic effect. patsnap.com This targeted delivery system enhances the bioavailability of epinephrine within the eye, allowing for a more significant therapeutic effect with a lower administered dose compared to epinephrine itself. drugbank.compatsnap.com The conversion to epinephrine and its subsequent metabolism occur relatively quickly, with epinephrine and its metabolites appearing in ocular tissues within 15 minutes of topical application of dipivefrine. nih.gov

Advanced Formulation Strategies for Optimized Ocular Delivery

To further improve the ocular bioavailability and therapeutic efficacy of (S)-dipivefrine hydrochloride, various advanced formulation strategies have been explored. These strategies aim to address challenges such as poor aqueous solubility, chemical instability, and rapid precorneal drug loss.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. youtube.com This unique structure allows them to form inclusion complexes with poorly water-soluble drug molecules, effectively encapsulating the lipophilic drug within their cavity. youtube.comnih.gov This complexation can significantly enhance the aqueous solubility and chemical stability of the drug. nih.govnih.gov

For a lipophilic drug like (S)-dipivefrine, cyclodextrin (B1172386) complexation can improve its formulation characteristics. By forming an inclusion complex, the solubility of dipivefrine in an aqueous ophthalmic solution can be increased, while also protecting the drug from degradation. nih.gov The stability of the complex is influenced by the hydrophobic character of the cyclodextrin substituents. youtube.com Various methods can be employed to prepare these complexes, including solvent evaporation, kneading, and freeze-drying. youtube.com

| Cyclodextrin Type | Key Property | Potential Benefit for (S)-Dipivefrine Hydrochloride |

|---|---|---|

| α-Cyclodextrin | Six-membered sugar ring | May form inclusion complexes to enhance solubility. |

| β-Cyclodextrin | Seven-membered sugar ring, less irritating than alpha-cyclodextrin (B1665218) for intramuscular administration. | Commonly used to improve drug solubility and stability. |

| γ-Cyclodextrin | Eight-membered sugar ring, highest water solubility among natural cyclodextrins. | Could offer significant solubility enhancement. |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Modified β-cyclodextrin with improved water solubility and safety profile. | A frequently used derivative for enhancing drug solubility and stability. nih.gov |

Conventional eye drops are often rapidly cleared from the ocular surface due to blinking and tear turnover, leading to low bioavailability. niscpr.res.in Thermoresponsive gel systems offer a promising solution to this challenge. These are polymer-based formulations that exist as a liquid at room temperature but undergo a sol-to-gel transition to form a viscous gel at physiological eye temperature. nih.govrsc.org

A study involving a thermoresponsive gel system for dipivefrine hydrochloride, composed of Poloxamer 407 (P407), Poloxamer 188 (P188), and Carbopol-934, demonstrated significant improvements in ocular drug delivery. nih.govnih.gov The gelation temperature of these formulations can be tailored by adjusting the concentrations of the polymers. nih.gov The in-situ gelling system increases the precorneal residence time of the drug, leading to sustained drug release and enhanced ocular bioavailability. nih.govmdpi.com This prolonged contact time allows for more efficient drug absorption across the cornea. mdpi.com Research has shown that such thermoresponsive gels can provide continuous and superior reduction in intraocular pressure compared to conventional aqueous suspensions of dipivefrine. nih.gov

| Component | Function in the Thermoresponsive Gel System |

|---|---|

| Poloxamer 407 (P407) | A primary gelling agent that exhibits reverse thermal gelation properties. nih.gov |

| Poloxamer 188 (P188) | Used to modify the gelation temperature and viscosity of the formulation. nih.gov |

| Carbopol-934 | A mucoadhesive polymer that can enhance the viscosity and residence time of the gel. nih.gov |

| (S)-Dipivefrine hydrochloride | The active pharmaceutical ingredient that is released in a sustained manner from the gel matrix. nih.gov |

Chemical Stability and Degradation Kinetics

Hydrolysis Pathways and Rate Determination in Aqueous Solutions

(S)-Dipivefrine hydrochloride is a diester prodrug of epinephrine (B1671497), designed to enhance the lipophilicity and corneal penetration of the parent drug. google.comnih.gov The primary degradation pathway for dipivefrine in aqueous environments is hydrolysis of its two pivaloyl ester groups to release the active epinephrine molecule. This conversion can occur through both non-enzymatic and enzymatic routes.

In vivo, the hydrolysis of dipivefrine is predominantly an enzymatic process. nih.gov Esterases present in ocular tissues, particularly the cornea, rapidly hydrolyze dipivefrine to epinephrine. google.comnih.gov This bioactivation is crucial for the therapeutic effect of the drug.

Conversely, non-enzymatic hydrolysis in aqueous solutions, such as in ophthalmic formulations, is a much slower process. nih.gov Studies have shown that in a tissue-free aqueous solution at a physiological pH of 7.4, the non-enzymatic conversion of dipivefrine to epinephrine is minimal, with less than 1% of the drug hydrolyzing over a three-hour period. nih.gov This indicates a relatively high degree of chemical stability in the absence of enzymatic activity.

The rate of hydrolysis is a key parameter in determining the shelf-life and efficacy of dipivefrine formulations. The rate can be determined by monitoring the decrease in dipivefrine concentration or the appearance of epinephrine over time, typically using techniques like high-performance liquid chromatography (HPLC). The kinetics of hydrolysis can be influenced by several factors, including pH and temperature.

Table 1: Characteristics of Dipivefrine Hydrolysis

| Hydrolysis Pathway | Location/Condition | Rate | Key Factors |

| Enzymatic | In vivo (ocular tissues, especially cornea) | Rapid | Presence of esterases |

| Non-enzymatic | Aqueous solutions (e.g., formulations) | Slow | pH, temperature |

Influence of pH on Prodrug Chemical Stability

The pH of an aqueous formulation is a critical factor governing the chemical stability of ester-containing drugs like dipivefrine hydrochloride. The rate of hydrolysis of esters is often subject to specific acid-base catalysis, meaning it can be accelerated at both low and high pH values.

For dipivefrine, its stability is significantly influenced by the pH of the solution. Commercial ophthalmic solutions of dipivefrine hydrochloride are typically formulated at an acidic pH, generally between 2.5 and 3.5. nih.gov This acidic environment helps to minimize the rate of non-enzymatic hydrolysis, thereby ensuring the stability of the prodrug during storage and use.

Interestingly, the pharmacological effect of topically applied dipivefrine has been observed to increase as the pH of the solution is raised from 3 to 6. nih.gov This enhanced effect is likely due to a combination of factors, including improved corneal penetration of the more lipophilic, un-ionized form of the drug at a higher pH, rather than an increase in chemical stability. In fact, the stability of ester-containing compounds generally decreases as the pH moves towards neutral and alkaline conditions, where base-catalyzed hydrolysis becomes more prominent. Therefore, the formulation pH represents a trade-off between optimizing for chemical stability and enhancing bioavailability and patient comfort.

Table 2: Influence of pH on (S)-Dipivefrine Hydrochloride

| pH Range | Effect on Chemical Stability | Effect on Pharmacological Activity | Formulation Consideration |

| Acidic (e.g., 2.5-3.5) | Higher stability, minimized non-enzymatic hydrolysis | Lower initial bioavailability | Optimal for storage and shelf-life |

| Near Neutral to Alkaline | Lower stability, increased hydrolysis rate | Potentially higher bioavailability due to increased penetration | Not ideal for long-term storage of the formulation |

Strategies for Enhanced Chemical Stability in Pharmaceutical Formulations

To ensure the long-term stability and efficacy of (S)-Dipivefrine hydrochloride in pharmaceutical products, various formulation strategies are employed. These strategies can be broadly categorized into structural modifications and formulation approaches.

The stability of (S)-Dipivefrine hydrochloride in ophthalmic solutions is significantly enhanced through the careful selection of excipients. These inactive ingredients play a crucial role in maintaining the quality and efficacy of the drug product throughout its shelf life.

Common excipients found in dipivefrine hydrochloride ophthalmic solutions and their roles in stability enhancement include:

Buffers: As discussed, maintaining an acidic pH is crucial for the stability of dipivefrine. Buffering agents are used to establish and maintain the pH of the formulation within the optimal range of 2.5 to 3.5. nih.gov

Antioxidants and Chelating Agents: Epinephrine and its derivatives can be susceptible to oxidation. To prevent oxidative degradation, which can be catalyzed by metal ions, chelating agents like edetate disodium (B8443419) (EDTA) are often included in the formulation. nih.gov EDTA sequesters metal ions, thus inhibiting their catalytic activity.

Beyond these common excipients, advanced formulation strategies have also been explored. For instance, the development of thermoresponsive sol-gel formulations containing poloxamers and carbopol has been shown to improve the ocular bioavailability of dipivefrine hydrochloride. Such systems can protect the drug from rapid degradation and clearance from the eye, thereby enhancing its therapeutic effect.

Table 3: Formulation Strategies for Enhancing Dipivefrine Hydrochloride Stability

| Strategy | Example Excipient/Method | Mechanism of Action |

| pH Control | Buffering agents | Maintains an acidic pH to minimize hydrolysis |

| Prevention of Oxidation | Edetate Disodium (EDTA) | Chelates metal ions that can catalyze oxidation |

| Microbial Control | Benzalkonium Chloride | Prevents microbial growth in multi-dose containers |

| Advanced Delivery Systems | Thermoresponsive sol-gels | Protects the drug and enhances ocular retention |

Advanced Analytical and Computational Methodologies in Dipivefrine Research

Chromatographic and Spectrometric Techniques for Quantitative Analysis and Metabolite Identification

Chromatographic and spectrometric methods are the cornerstones for the quantitative analysis of Dipivefrine and the identification of its related substances, such as metabolites and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination and quantification of Dipivefrine hydrochloride in pharmaceutical preparations like ophthalmic gels. nih.govbohrium.com The purpose of HPLC analysis is to confirm the identity and provide quantitative results for the drug. nih.gov These methods are valued for their precision, accuracy, and specificity. bohrium.com

Several validated HPLC methods have been established, employing reverse-phase columns, which are ideal for separating moderately polar compounds like Dipivefrine. bohrium.comarvojournals.org A common approach involves using an ODS-C18 (octadecylsilane) column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer like potassium dihydrogen phosphate. bohrium.comnih.govmedchemexpress.cn Detection is typically performed using an ultraviolet (UV) detector at wavelengths where Dipivefrine exhibits strong absorbance, such as 220 nm or 280 nm. bohrium.comnih.gov The selection of a C18 column, a common mobile phase composition of acetonitrile and an acidic water medium, and an appropriate pH are critical for achieving good resolution and suitable retention times. medchemexpress.cn

The robustness of these methods is demonstrated by excellent linearity over a range of concentrations, with correlation coefficients (r) often approaching 0.9999. bohrium.com The precision of these HPLC methods is confirmed through low relative standard deviation (RSD) values for intra- and inter-day analyses, typically below 2%. mdpi.comnih.gov These characteristics ensure that HPLC methods can be reliably used for routine quality control and quantitative analysis of Dipivefrine in pharmaceutical formulations. nih.govnih.gov

Table 1: Examples of HPLC Conditions for Dipivefrine Hydrochloride Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | ODS-C18 bohrium.com | Newcrom R1 arvojournals.org | Reverse Phase C-18 nih.gov |

| Mobile Phase | Methanol - 0.02mol·L⁻¹ KH₂PO₄ (80:20) bohrium.com | Acetonitrile (MeCN), Water, and Phosphoric Acid arvojournals.org | Water: Methanol: Acetic Acid (85:10:5) nih.gov |

| Detection Wavelength | 220 nm bohrium.com | Not Specified (MS-compatible option available) arvojournals.org | 280 nm nih.gov |

| Linearity Range | 100 - 1000 μg·mL⁻¹ bohrium.com | Not Specified | Not Specified |

| Key Finding | Method demonstrated good linearity (r=0.9999) and recovery. bohrium.com | Scalable method suitable for impurity isolation and pharmacokinetics. arvojournals.org | Method developed for determining Epinephrine (B1671497), the active metabolite. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive analytical technique essential for identifying and structurally characterizing metabolites and degradation products of pharmaceuticals. youtube.commdpi.comnih.gov The coupling of LC with MS facilitates the separation of complex mixtures and allows for the identification of compounds based on their mass-to-charge (m/z) ratio and fragmentation patterns. nih.govnih.gov This is particularly valuable in forced degradation studies, which are conducted to understand the stability of a drug under various stress conditions like acid/base hydrolysis, oxidation, and photolysis. nih.govnih.gov

In the context of Dipivefrine, which is a prodrug, LC-MS/MS is critical for tracking its conversion to the active drug, epinephrine, and identifying subsequent metabolites. arvojournals.orgmdpi.com Studies have shown that after topical application, Dipivefrine is hydrolyzed in the cornea to epinephrine. mdpi.comresearchgate.net LC-MS/MS can then be used to identify further metabolites of epinephrine, such as Metanephrine, which has been detected in ocular tissues shortly after Dipivefrine administration. mdpi.comresearchgate.net The technique allows for the analysis of very small quantities of these products without the need for their isolation from the reaction mixture. nih.gov The process involves subjecting the degraded sample to LC for separation, followed by MS analysis where the parent ion is fragmented to produce a characteristic spectrum, enabling structural elucidation. nih.govmdpi.com

In Vitro Enzymatic Activity Assays and Kinetic Characterization

Understanding the enzymatic hydrolysis of the Dipivefrine prodrug is fundamental to its pharmacology. In vitro assays are designed to characterize the enzymes responsible for this conversion and to quantify the kinetics of the reaction.

The conversion of Dipivefrine to epinephrine is catalyzed by esterases present in ocular tissues. Spectrophotometric and fluorometric assays are common methods used to characterize the activity of these enzymes. These assays are highly sensitive, often adaptable for high-throughput screening, and can provide real-time monitoring of enzyme activity.

Spectrophotometric methods can continuously record esterase activity by monitoring absorbance changes resulting from the formation of a colored product. A general approach involves using a chromogenic substrate, such as an alpha-naphthyl ester. The esterase cleaves the substrate, releasing alpha-naphthol, which then couples with a diazonium salt (like Fast Blue RR salt) to form a colored diazo dye, with the change in absorbance measured over time.

Fluorometric assays offer even higher sensitivity. A common strategy employs a substrate like 4-methylumbelliferyl caprylate (MU-C8). Esterase-mediated hydrolysis of this non-fluorescent substrate releases the highly fluorescent product, 4-methylumbelliferone. The rate of increase in fluorescence intensity is directly proportional to the esterase activity. Such fluorescence-based assays can be used as a monitoring and characterization tool during the development of bioprocesses to assess the risk of degradation by residual enzymes. Another advanced approach uses a pyrene-labeled probe that undergoes a monomer-excimer transition upon enzymatic hydrolysis, providing a ratiometric fluorescent signal for real-time activity monitoring.

Kinetic enzyme assays are designed to determine key parameters of the enzymatic reaction, such as the Michaelis constant (Km) and maximum velocity (Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of conversion. For a prodrug like Dipivefrine, these assays are crucial for understanding its conversion efficiency. The hydrolysis of Dipivefrine is known to be primarily an enzymatic process, as its nonenzymatic conversion in pH 7.4 solutions is minimal. nih.gov

Research has identified several types of esterases in the rabbit cornea that are involved in the hydrolysis of Dipivefrine. These include cholinesterase, acetylcholinesterase, and other non-specific esterases. Kinetic studies have been performed to characterize the interaction between Dipivefrine and this esterase activity. By measuring the reaction rate at various substrate concentrations and using graphical methods like Lineweaver-Burk plots, researchers have determined that the interaction is competitive. These experiments, often using a radiolabeled version of the prodrug (e.g., ¹⁴C-DPE), help to elucidate the substrate specificity and mechanism of inhibition, suggesting that Dipivefrine is a particularly good substrate for cholinesterase compared to other corneal esterases.

Molecular Modeling and Simulations

While experimental techniques provide invaluable data, computational methods like molecular modeling and simulations offer a complementary, atomistic view of the processes governing a drug's behavior. These in silico approaches are increasingly used to predict metabolism, simulate interactions with biological targets, and model transport across complex barriers. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In Dipivefrine research, docking could be used to model the interaction between the Dipivefrine molecule and the active site of corneal esterases, such as acetylcholinesterase. Such models can reveal key interactions, like hydrogen bonds or van der Waals contacts, that stabilize the enzyme-substrate complex, providing a structural basis for the experimentally observed hydrolysis and competitive inhibition.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations could be employed to model the enhanced penetration of the lipophilic Dipivefrine molecule through the multi-layered corneal tissue. While specific MD studies on Dipivefrine are not widely published, computational models of drug transport across the cornea have been developed. bohrium.comnih.govyoutube.com These models, which account for the different layers of the cornea (epithelium, stroma, endothelium) and the physicochemical properties of the drug, can simulate both transcellular and paracellular transport pathways. bohrium.comyoutube.com Applying such a framework to Dipivefrine could help quantify its transport advantages over the more hydrophilic epinephrine.

Furthermore, computational tools can be used for the in silico prediction of drug metabolism. Knowledge-based systems and quantitative structure-activity relationship (QSAR) models can predict the likely sites of metabolism on a molecule and the structure of the resulting metabolites. For Dipivefrine, these tools could be used to simulate its enzymatic hydrolysis, predicting the cleavage of the pivaloyl ester groups to release epinephrine, aligning with and providing a mechanistic rationale for experimental findings.

Ligand-Receptor Docking Studies of Epinephrine and Adrenergic Receptors

Dipivefrine exerts its pharmacological effect after being hydrolyzed to its active form, epinephrine. nih.gov Therefore, understanding the interaction between epinephrine and its target, the adrenergic receptors, is crucial. Ligand-receptor docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. These studies are fundamental in elucidating the structural basis of agonism and antagonism at G protein-coupled receptors (GPCRs) like the adrenergic receptors. researchgate.netnih.gov

Adrenergic receptors are classified into two main subfamilies, α and β, which differ in their ligand specificity and downstream signaling pathways. pnas.org Docking studies have revealed key molecular interactions that govern the binding of epinephrine to these receptors. The catecholamine portion of epinephrine, containing two hydroxyl groups, is recognized by two highly conserved serine residues in the fifth transmembrane helix (TM5) of the receptor. nih.gov Additionally, the aromatic ring of the catechol group forms π-π stacking interactions with phenylalanine residues in the sixth transmembrane helix (TM6). nih.gov

A novel approach to docking ligands into the β2-adrenergic receptor involves separating the receptor's two main domains (helices 1-5 and helices 6-7) and then allowing the complex to reform during molecular dynamics simulations. acs.org This method has successfully predicted important interactions between antagonists and key residues on helix 7, which were not identified in previous simulations. acs.org Such detailed structural information is invaluable for the rational design of new drugs targeting adrenergic receptors. pnas.orgull.es

Table 1: Key Molecular Interactions in Epinephrine-Adrenergic Receptor Binding

| Interacting Moiety of Epinephrine | Interacting Residue(s) in Adrenergic Receptor | Type of Interaction | Reference |

| Catechol Hydroxyl Groups | Serine residues in TM5 (S5.42, S5.46) | Hydrogen Bonding | nih.gov |

| Aromatic Ring | Phenylalanine residues in TM6 (F6.51, F6.52) | π-π Stacking | nih.gov |

| Amino Group | Aspartate residue in TM3 (D113) | Ionic Interaction | acs.org |

Conformational Dynamics of Dipivefrine and its Metabolites

The conformational flexibility of a drug molecule is critical for its biological activity, influencing its ability to cross biological membranes and bind to its target receptor. Dipivefrine is a prodrug designed to be more lipophilic than epinephrine, which enhances its penetration through the cornea. nih.govwikipedia.org This increased lipophilicity is achieved by the addition of two pivaloyl groups to the epinephrine molecule. nih.gov

Computational methods such as molecular dynamics (MD) simulations can be employed to study the conformational landscape of Dipivefrine and epinephrine. These simulations can provide insights into the preferred conformations of these molecules in different environments, such as in aqueous solution or within a lipid bilayer, mimicking the journey from the tear film to the intraocular tissues. While specific MD studies on Dipivefrine are not widely published, the principles of such analyses are well-established in drug design and discovery.

Table 2: Structural Features Influencing Conformational Dynamics

| Molecule | Key Structural Feature | Implication for Conformational Dynamics | Reference |

| Dipivefrine | Two Pivaloyl Ester Groups | Increased lipophilicity and steric bulk, influencing membrane permeability and overall molecular shape. | nih.govwikipedia.org |

| Epinephrine | Catecholamine Backbone | Flexibility allows for optimal orientation within the adrenergic receptor binding pocket. | nih.gov |

Prediction of Enzymatic Hydrolysis Sites and Mechanisms

As a prodrug, the therapeutic activity of Dipivefrine is entirely dependent on its biotransformation to epinephrine through enzymatic hydrolysis. nih.govdrugbank.com Experimental studies have shown that this hydrolysis occurs primarily in the cornea. nih.gov The enzymes responsible for this conversion are esterases, which cleave the ester bonds linking the pivalic acid groups to the epinephrine backbone. wikipedia.orgnih.gov

Computational approaches can be utilized to predict the sites and mechanisms of enzymatic hydrolysis. These methods often involve building a model of the enzyme's active site and docking the substrate (Dipivefrine) into it. By analyzing the interactions between the substrate and the amino acid residues in the active site, it is possible to predict which ester group is more susceptible to hydrolysis and the specific catalytic mechanism involved.

While non-enzymatic hydrolysis of Dipivefrine is minimal, homogenates of corneal epithelium have been shown to be highly effective in its conversion to epinephrine, highlighting the enzymatic nature of this process. nih.gov The development of computational models to predict drug metabolism is an active area of research and can help in the design of more efficient prodrugs with optimized activation kinetics. mdpi.com

Table 3: Enzymatic Hydrolysis of Dipivefrine

| Parameter | Finding | Significance | Reference |

| Primary Site of Hydrolysis | Cornea | Localized activation of the prodrug at the site of administration. | nih.gov |

| Enzymes Involved | Esterases | Cleavage of ester bonds to release the active drug, epinephrine. | wikipedia.orgnih.gov |

| Efficiency of Hydrolysis | Corneal epithelium homogenates are 16 times more effective than heat-inactivated homogenates. | Demonstrates the primarily enzymatic nature of the conversion. | nih.gov |

| Metabolites | Epinephrine, Metanephrine, and monoamine oxidase metabolites. | The liberated epinephrine is further metabolized similarly to topically applied epinephrine. | nih.gov |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing dipivefrine hydrochloride purity in pharmaceutical formulations?

- Methodology : The United States Pharmacopeia (USP) recommends using gas chromatography (GC) with a system suitability solution (1% v/v n-pentane in dimethyl sulfoxide) to assess impurities. For quantitative analysis, high-performance liquid chromatography (HPLC) with a C18 column, mobile phase (methanol:water:phosphoric acid = 80:20:0.1), and UV detection at 280 nm is prescribed . Residual solvents are evaluated via gravimetric analysis after evaporation at 105°C for 30 minutes .

Q. How is the stability of dipivefrine hydrochloride assessed under thermal stress?

- Methodology : Thermal stability is tested by heating ~50 g of the compound on a hotplate until dry, followed by 30 minutes at 105°C. Residual weight (<0.002%) is measured gravimetrically to confirm degradation resistance. Hydrolysis studies (e.g., in simulated gastric fluid) coupled with HPLC can identify degradation products like adrenaline, its primary metabolite .

Q. What protocols are used for impurity profiling in dipivefrine hydrochloride batches?

- Methodology : Impurity limits are determined using GC with flame ionization detection (FID). The total impurity threshold is 0.1%, calculated as . System suitability requires a resolution ≥2.0 between adjacent peaks .

Advanced Research Questions

Q. How can chiral separation of (S)-dipivefrine hydrochloride be optimized for enantiomeric purity studies?

- Methodology : Use cellulose tris(3-chlorophenylcarbamate) (CCPC) chiral stationary phases in HPLC under normal-phase conditions. Computational docking studies (e.g., AutoDock Vina) predict enantioselectivity by modeling interactions between the selector and dipivefrine’s stereocenters . Validate separation with polarimetric detection or circular dichroism (CD) spectroscopy.

Q. What experimental designs resolve contradictions in dipivefrine hydrochloride’s molecular interactions with ocular tissues?

- Methodology : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to study lipophilicity-driven corneal penetration. Compare in vitro permeability assays (e.g., Franz diffusion cells) with computational results. Discrepancies in bioavailability data may arise from formulation pH or enzymatic hydrolysis rates, requiring parallel in vitro-in vivo correlation (IVIVC) studies .

Q. How do degradation pathways of dipivefrine hydrochloride vary under oxidative vs. hydrolytic conditions?

- Methodology : Conduct forced degradation studies:

- Oxidative : Expose to 3% H₂O₂ at 40°C for 24 hours; monitor adrenaline formation via LC-MS.

- Hydrolytic : Test in 0.1M HCl (acidic) and 0.1M NaOH (basic) at 60°C. Identify products using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Q. What in vitro models best predict the pharmacokinetics of (S)-dipivefrine hydrochloride?

- Methodology : Use corneal epithelial cell monolayers (e.g., HCE-T cells) in Transwell assays to simulate ocular absorption. Measure apparent permeability (Papp) and compare to in vivo AUC data. Incorporate esterase inhibitors to differentiate between prodrug activation (to adrenaline) and intact molecule absorption .

Q. How can researchers address discrepancies in reported impurity thresholds across pharmacopeias?

- Methodology : Perform cross-validation using harmonized protocols from USP, EP, and JP. For example, the USP’s 0.1% total impurity limit may conflict with older studies; replicate analyses under standardized conditions (temperature, humidity) and employ inter-laboratory ring tests to identify methodological variables (e.g., column aging in HPLC) .

Methodological Notes

- Safety : Dipivefrine hydrochloride is classified as acute toxicity category 3 (oral). Use PPE (gloves, goggles) and avoid inhalation/ingestion. Store in airtight containers at 2–8°C .

- Data Validation : Ensure HPLC/GC methods meet ICH Q2(R1) guidelines for specificity, linearity (R² ≥0.998), and precision (%RSD <2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.